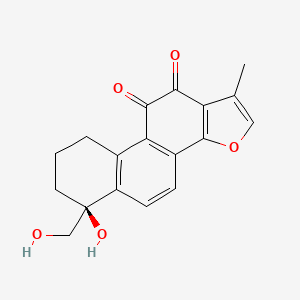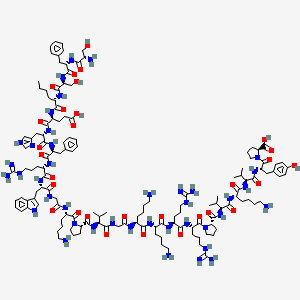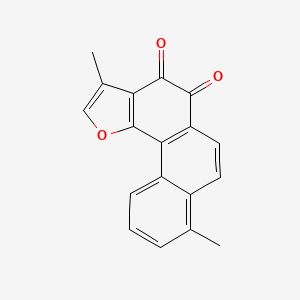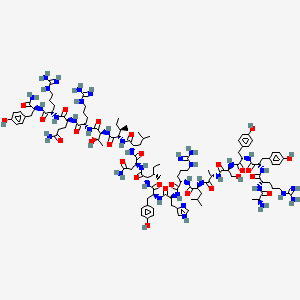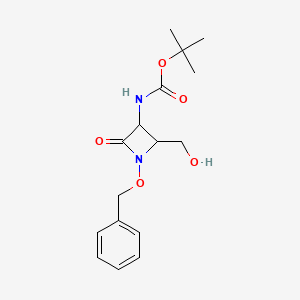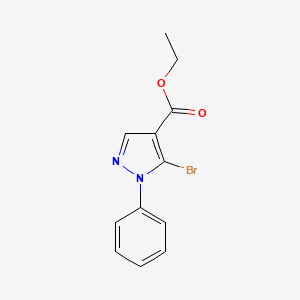
2-(Methoxymethyl)benzaldehyde
Overview
Description
2-(Methoxymethyl)benzaldehyde is a chemical compound that is related to various research areas, including organic synthesis, spectroscopy, and material science. While the provided papers do not directly discuss 2-(Methoxymethyl)benzaldehyde, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted benzaldehydes with other reagents. For instance, 2-(bromomethyl)benzaldehydes react with arylhydrazines to form 2-aryl-1,2-dihydrophthalazines, indicating that substituted benzaldehydes can participate in condensation and nucleophilic substitution reactions . Similarly, the synthesis of heterotelechelic poly(ethylene glycol) derivatives with benzaldehyde end groups involves ring-opening polymerization and subsequent chemical modifications . These methods suggest that 2-(Methoxymethyl)benzaldehyde could potentially be synthesized through similar pathways involving methoxymethyl groups.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Methoxymethyl)benzaldehyde has been studied using various spectroscopic techniques. For example, the structure of (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol was examined crystallographically, revealing its orthorhombic space group and unit cell parameters . Additionally, the crystal structure of 2-methoxy-benzaldehyde showed intra- and intermolecular C–H···O short contacts, which could be indicative of the types of interactions that 2-(Methoxymethyl)benzaldehyde might exhibit .
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives is highlighted in several studies. For instance, 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine forms a strong O–H···N hydrogen bond, which is a key feature in its reactivity . The Diels–Alder synthesis involving α-(hydroxymethyl)benzaldehydes demonstrates the potential of benzaldehyde derivatives to participate in cycloaddition reactions . These findings suggest that 2-(Methoxymethyl)benzaldehyde may also engage in similar chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives can be inferred from spectroscopic studies. For example, the nonlinear optical properties of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine were investigated, showing good nonlinear optical properties . The spectroscopic studies of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde provided detailed information on its molecular structure . These studies suggest that 2-(Methoxymethyl)benzaldehyde may also possess unique optical and spectroscopic properties.
Scientific Research Applications
Enzyme-Catalyzed Reactions
2-(Methoxymethyl)benzaldehyde has been utilized in enzyme-catalyzed asymmetric C–C-bond formations. Benzaldehyde lyase (BAL) catalyzes the formation and cleavage of (R)-benzoin derivatives, which includes the synthesis of compounds like (R)-3, 3'-dimethoxybenzoin. This process involves reaction engineering and the development of reactor concepts for preparative synthesis (Kühl et al., 2007).
Synthesis of Pharmaceutical Compounds
The compound plays a role in the synthesis of 2-(alkylamino)-1-arylethanols, including racemic adrenaline, from aromatic aldehydes via 5-aryloxazolidines. This synthesis involves reacting benzaldehydes with nonstabilized azomethine ylides to yield intermediates, which are then converted to the final products (Moshkin & Sosnovskikh, 2013).
Photocyclization Reactions
2-(Methoxymethyl)benzaldehyde is used in photocyclization reactions. The irradiation of phenolic 2-(methoxymethyl)benzophenones leads to a stereoselective entry into 1-aryl-1-hydroxy-2-methoxybenzocyclobutenes, a process that has high chemical yield but limited scope for phenolic benzaldehydes (Coll et al., 1992).
Crystallographic and Spectroscopic Studies
The compound has been studied for its crystal structure, revealing intra- and intermolecular C–H···O short contacts. This research aids in understanding dimerization equilibriums and the structure of C–H···O interactions through ab initio calculations (Ribeiro-Claro et al., 2002).
Solid Phase Organic Synthesis
2-(Methoxymethyl)benzaldehyde derivatives are investigated as linkers for solid phase organic synthesis. They are used in the formation of secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides, demonstrating their versatility in chemical synthesis (Swayze, 1997).
Ion-Neutral Complex Studies
Studies on protonated benzaldehydes and acetophenones substituted with a methoxymethyl group have provided insights into the spontaneous fragmentations of metastable ions, elucidating the mechanisms of proton migration and bond cleavages. This research contributes to understanding the dynamics of ion-molecule reactions (Grützmacher & Thielking, 1988).
Synthesis of Novel Compounds
The compound is used in synthesizing novel molecules, such as 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, through reactions with other chemicals. This process is characterized using various spectroscopic techniques and X-ray analysis (Özay et al., 2013).
Green Chemistry Applications
2-(Methoxymethyl)benzaldehyde is involved in solvent-free, one-pot syntheses of 3-carboxycoumarins, showcasing its application in green chemistry through the use of environmentally friendly catalysts and focused microwaves (Bandgar et al., 1999).
Organometallic Chemistry
The compound is transformed into versatile vinyltin synthons, useful in transmetallation reactions with various electrophiles. This illustrates its significance in the field of organometallic chemistry (Verlhac & Pereyre, 1990).
Safety And Hazards
2-(Methoxymethyl)benzaldehyde is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-(methoxymethyl)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-11-7-9-5-3-2-4-8(9)6-10/h2-6H,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWBSZYCZARIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482175 | |
| Record name | 2-(METHOXYMETHYL)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)benzaldehyde | |
CAS RN |
106020-70-6 | |
| Record name | 2-(METHOXYMETHYL)BENZALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50482175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(methoxymethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






